molecular formula C11H11N B12589740 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine CAS No. 632366-53-1

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine

Cat. No.: B12589740
CAS No.: 632366-53-1
M. Wt: 157.21 g/mol
InChI Key: KOVCTGACSGAAPW-UHFFFAOYSA-N
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Description

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a penta-1,4-diene moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and diene systems. Pyridine is a basic heterocyclic organic compound, while the diene system provides reactive sites for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene using a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . This method allows for the incorporation of the polar functional group into macromolecular chains, resulting in high cis-1,4 regularity and tunable polar monomer incorporation ratios.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the coordination copolymerization approach mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to inhibit viral replication . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be compared with other similar compounds, such as:

    Penta-1,4-diene derivatives: These compounds share the diene moiety but may lack the pyridine ring, resulting in different reactivity and applications.

    Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can influence their chemical and biological properties.

The uniqueness of this compound lies in its combination of the diene and pyridine functionalities, which provides a versatile platform for chemical modifications and diverse applications.

Properties

CAS No.

632366-53-1

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-(3-methylidenepenta-1,4-dien-2-yl)pyridine

InChI

InChI=1S/C11H11N/c1-4-9(2)10(3)11-7-5-6-8-12-11/h4-8H,1-3H2

InChI Key

KOVCTGACSGAAPW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(=C)C1=CC=CC=N1

Origin of Product

United States

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